3-(4-(Trifluoromethoxy)phenyl)propan-1-ol
Overview
Description
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable Grignard reagent, followed by reduction. One common method includes the following steps:
Formation of Grignard Reagent: Reacting 4-(trifluoromethoxy)benzaldehyde with magnesium in the presence of anhydrous ether to form the Grignard reagent.
Addition Reaction: The Grignard reagent is then reacted with propanal to form the corresponding alcohol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 with palladium catalyst, LiAlH4.
Substitution: SOCl2, phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Corresponding ketone or carboxylic acid.
Reduction: Corresponding alkane.
Substitution: Corresponding chloride or other substituted products.
Scientific Research Applications
3-(4-(Trifluoromethoxy)phenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with improved pharmacokinetic properties due to the presence of the trifluoromethoxy group.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol is primarily influenced by the trifluoromethoxy group, which can enhance the compound’s lipophilicity and metabolic stability. This group can interact with various molecular targets, including enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Trifluoromethyl)phenyl)propan-1-ol: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
3-(4-Methoxyphenyl)propan-1-ol: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
3-(4-(Trifluoromethoxy)phenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
Uniqueness
The presence of the trifluoromethoxy group in 3-(4-(Trifluoromethoxy)phenyl)propan-1-ol imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenyl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)15-9-5-3-8(4-6-9)2-1-7-14/h3-6,14H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGLBUFMUXDVBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676344 | |
Record name | 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000519-40-3 | |
Record name | 3-[4-(Trifluoromethoxy)phenyl]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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